molecular formula C23H24ClN5OS B2528274 2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 757216-13-0

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2528274
CAS No.: 757216-13-0
M. Wt: 453.99
InChI Key: BGTNFDRSJBRQSL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a benzyl group at position 4 of the triazole ring, a 2-chlorophenyl group at position 5, and a unique N-(2-cyano-3-methylbutan-2-yl) substituent on the acetamide moiety. Its synthesis and characterization likely employ crystallographic tools like SHELX for structural refinement, a common practice in triazole derivative studies .

Properties

IUPAC Name

2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTNFDRSJBRQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a member of the triazole family, which has been recognized for its diverse biological activities. Triazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of antibacterial, antifungal, anticancer, and other therapeutic agents.

Chemical Structure and Properties

The compound's chemical formula is C23H18ClN4OSC_{23}H_{18}ClN_4OS, and it features a triazole ring that is substituted with various functional groups. The presence of the sulfanyl group and the cyano moiety contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity : Triazole compounds have demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the triazole ring exhibit activity against various bacterial strains and fungi. The specific compound has been noted for its potential efficacy against resistant strains of bacteria .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, related triazole compounds have been shown to target specific pathways involved in cancer cell survival .
  • Hypoglycemic Effects : Some derivatives of triazoles have exhibited hypoglycemic properties, making them candidates for further research in diabetes management .

Case Studies and Research Findings

A variety of research studies have investigated the biological activity of triazole derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; shows antifungal activity as well.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo.
HypoglycemicReduces blood glucose levels in diabetic models; potential for diabetes treatment.

The biological activities of 1,2,4-triazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors. The sulfanyl group enhances these interactions by forming hydrogen bonds or coordinating with metal ions in enzyme active sites. This mechanism is crucial for their action as inhibitors or modulators in various biochemical pathways.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of substituents like benzyl and chlorophenyl groups via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

These synthetic methods are vital for optimizing yield and purity while exploring structure-activity relationships (SAR) to enhance biological efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains and fungi. For instance, studies suggest that triazole compounds can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes .
  • Anticancer Properties : Research indicates that triazole derivatives may exhibit anticancer activity. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promising results. For example, compounds similar to this triazole have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential disruption .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Molecular docking studies have indicated that it may inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory pathways . This property could make it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

  • Fungicides : Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit fungal sterol synthesis. The specific compound may be effective against various plant pathogens, providing a basis for its development as a novel agricultural fungicide .
  • Herbicides : The structural characteristics of triazoles allow them to interfere with plant growth regulators. This suggests that the compound could be explored for herbicidal applications, potentially aiding in weed management strategies .

Structure-Activity Relationship (SAR)

The effectiveness of 2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide can be attributed to specific functional groups within its structure:

  • Triazole Ring : Known for its role in biological activity and ability to form hydrogen bonds.
  • Sulfanyl Group : Enhances reactivity and biological interactions.
  • Cyano Group : Contributes to increased lipophilicity and potential binding affinity to biological targets.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various triazole derivatives found that modifications to the benzyl group significantly influenced the potency against cancer cell lines such as HCT116 and HeLa. The specific compound was noted for its IC50 values indicating effective concentration levels required for cytotoxicity .
  • Molecular Docking Studies : In silico analysis revealed that the compound binds effectively to target proteins associated with cancer proliferation and inflammation. These studies provide a pathway for further optimization of the compound's structure to enhance its therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous 1,2,4-triazole-acetamide derivatives, focusing on substituent variations and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Substituent (N-linked) Key Structural Differences Potential Biological Implications
Target Compound 4-Benzyl, 5-(2-chlorophenyl) 2-Cyano-3-methylbutan-2-yl Bulky benzyl and cyano groups Enhanced lipophilicity; possible CNS activity due to cyano group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 4-Amino, 5-(furan-2-yl) Varied (study-specific) Amino group increases polarity; furan enhances π-stacking Demonstrated anti-exudative activity (10 mg/kg vs. diclofenac sodium)
2-[[4-(3-Bromophenyl)-5-Cyclohexyl-4H-1,2,4-Triazol-3-yl]thio]-N-(4-Chlorophenyl)Acetamide () 4-(3-Bromophenyl), 5-cyclohexyl 4-Chlorophenyl Bromine and cyclohexyl groups increase steric bulk Likely improved metabolic stability
N-(3-Chloro-2-Methylphenyl)-2-({4-(4-Ethoxyphenyl)-5-[4-(2-Methylpropanyl)Phenyl]-4H-1,2,4-Triazol-3-yl}sulfanyl)Acetamide () 4-(4-Ethoxyphenyl), 5-(4-tert-butylphenyl) 3-Chloro-2-methylphenyl Ethoxy and tert-butyl groups enhance hydrophobicity Potential for prolonged half-life
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}sulfanyl)Acetamide () 4-Phenyl, 5-(4-methylsulfanylbenzyl) 2-Chlorophenyl Methylsulfanyl group introduces sulfur-based interactions Possible antioxidant or enzyme inhibition
2-{[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(Propan-2-yl)Phenyl]Acetamide () 4-Amino, 5-(2-fluorophenyl) 2-Isopropylphenyl Amino group increases solubility; fluorine enhances bioavailability Hypothesized anti-inflammatory effects

Key Observations

Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance membrane permeability compared to amino or ethoxy substituents in analogues . The cyano group in the target’s acetamide moiety is unique among compared compounds, possibly conferring metabolic resistance or CNS penetration .

Crystallographic Characterization :

  • Structural studies of similar compounds (e.g., ) rely on SHELX software for refinement, indicating that the target compound’s geometry could be resolved using these methods .

Pharmacological Gaps :

  • While highlights anti-exudative activity in furan-containing analogues, the target compound’s specific biological profile remains unverified in the provided literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is critical . Reaction pH (neutral to mildly basic) and temperature control are essential to minimize byproducts .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, chlorophenyl, and cyano groups) and FT-IR to validate functional groups (C≡N stretch at ~2200 cm⁻¹, triazole ring vibrations). High-resolution mass spectrometry (HRMS) ensures molecular weight alignment . For crystallinity assessment, X-ray diffraction with SHELXL refinement is recommended .

Q. What are the compound’s stability profiles under laboratory conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (3–10), UV light, and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (0, 7, 14 days). Evidence suggests sensitivity to light and acidic conditions; store in amber vials at 4°C .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Use MTT assays for cytotoxicity profiling (e.g., cancer cell lines like MCF-7 or HepG2) and microbroth dilution for antimicrobial activity (Gram-positive/negative bacteria, fungi). Target-specific assays (e.g., kinase inhibition) require recombinant enzyme preparation and ATPase activity measurements .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity against kinases or antimicrobial targets?

  • Methodology : Perform SAR studies by substituting the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase PDB: 1M17). Validate with surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition). Replicate studies under standardized conditions (e.g., cell passage number, serum-free media). Analyze batch-to-batch compound purity via HPLC-MS to rule out impurity-driven artifacts .

Q. How can computational modeling guide crystallization for structural elucidation?

  • Methodology : Use Mercury CSD to predict crystal packing motifs from analogous triazole derivatives. Optimize solvent systems (e.g., DMSO/water) for slow evaporation. Refine diffraction data with SHELXL-2018 , focusing on resolving disorder in the benzyl or cyano groups .

Q. What mechanisms underlie pH-dependent degradation of the compound?

  • Methodology : Conduct LC-MS/MS stability studies to identify degradation products (e.g., triazole ring hydrolysis or sulfanyl group oxidation). Use density functional theory (DFT) to model protonation states and reactive sites. Compare experimental and computational degradation pathways .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

  • Methodology : Employ human liver microsome (HLM) assays with NADPH cofactor. Quantify metabolite formation via UPLC-QTOF-MS . Use molecular dynamics simulations to assess binding to CYP3A4/CYP2D6 active sites .

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